2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid
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Overview
Description
rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis is a compound that belongs to the class of amino acids. It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
The synthesis of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopropane derivative and the Fmoc-protected amino acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated peptide synthesizers, which allow for the efficient and reproducible production of the compound.
Chemical Reactions Analysis
rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino acid.
Scientific Research Applications
rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis can be compared with other similar compounds:
rac-(1R,3S)-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid: This compound has a similar structure but differs in the position and type of substituents on the cyclopropane ring.
rac-(1R,4R)-4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-fluorocyclohexane-1-carboxylic acid, trans: This compound has a cyclohexane ring instead of a cyclopropane ring, which affects its reactivity and stability.
These comparisons highlight the unique structural features and reactivity of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)17-9-12(17)10-21-20(24)25-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) |
InChI Key |
BBKBGSJZQUDYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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